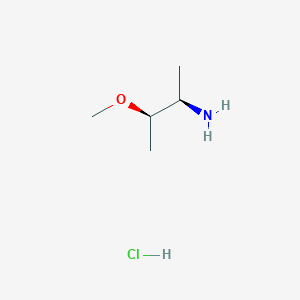

(2R,3R)-3-Methoxybutan-2-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

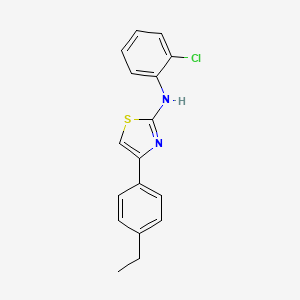

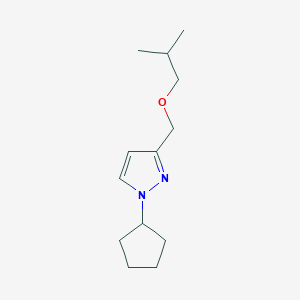

This compound likely belongs to the class of organic compounds known as amines, which are characterized by the presence of a nitrogen atom. The “2R,3R” notation indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image . The “methoxy” group suggests the presence of an oxygen atom bonded to a methyl group (-OCH3), and “butan-2-amine” indicates a four-carbon chain with an amine group (-NH2) on the second carbon. The “hydrochloride” part suggests it’s in the form of a hydrochloride salt, which often improves the compound’s solubility in water.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate alkyl halide with a suitable amine . The stereochemistry (the “2R,3R” configuration) could be introduced using specific catalysts or by resolution of racemic mixtures .Molecular Structure Analysis

The molecular structure would be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The “2R,3R” notation suggests that the molecule has two chiral centers, which would lead to interesting features in its NMR spectrum .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the amine and methoxy groups. Amines can act as nucleophiles and bases, participating in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties, such as melting point, boiling point, solubility, and stability, would be determined experimentally. The presence of the amine and methoxy groups, as well as the “2R,3R” configuration, would influence these properties .科学的研究の応用

Group Interactions in Polyelectrolytes

The kinetics of amination reactions involving chloromethylated polystyrene with 2-aminobutanol, closely related to the study of "(2R,3R)-3-Methoxybutan-2-amine; hydrochloride," provide insights into the polymer modification process. This research highlights the impact of hydrophilic groups adjacent to amination sites, enhancing reactivity through what is termed the "hydrophilic effect" (Kawabe & Yanagita, 1971).

Lipase-Catalyzed Enantiomer Separation

The enzymatic resolution of racemic compounds, leading to the synthesis of biologically active molecules like (R)-GABOB and (R)-Carnitine, demonstrates the potential of "(2R,3R)-3-Methoxybutan-2-amine; hydrochloride" in producing enantiopure substances. These processes are crucial for developing pharmaceuticals with specific activity and minimal side effects (Kamal, Khanna, & Krishnaji, 2007).

Hexadentate Ligands for Metal Ions

Research on N3O3 amine phenol ligands, which share structural motifs with "(2R,3R)-3-Methoxybutan-2-amine; hydrochloride," offers insights into designing ligands for metal ion coordination. Such studies are foundational for developing catalysts, sensors, and materials for environmental and industrial applications (Liu, Wong, Rettig, & Orvig, 1993).

Chemical Aspects of Metoprolol Metabolism

The asymmetric synthesis and determination of the absolute configuration of metabolites related to metoprolol, a beta-blocker, underline the significance of stereochemistry in drug metabolism and pharmacokinetics. Understanding these aspects can guide the design of more effective and safer therapeutic agents (Shetty & Nelson, 1988).

Continuous Chemoselective Methylation

Studies on the chemoselective methylation of functionalized amines and diols with supercritical methanol over solid acid and acid-base bifunctional catalysts illustrate the potential of "(2R,3R)-3-Methoxybutan-2-amine; hydrochloride" in green chemistry applications. This work emphasizes the role of catalyst design in achieving high selectivity and efficiency in chemical synthesis processes (Oku, Arita, Tsuneki, & Ikariya, 2004).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R,3R)-3-methoxybutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-4(6)5(2)7-3;/h4-5H,6H2,1-3H3;1H/t4-,5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBIECBIEIBOCT-TYSVMGFPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate](/img/structure/B2958147.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2958148.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2958152.png)

![N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958156.png)

![8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2958158.png)

![3-allyl-8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958159.png)

![N,3,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2958160.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2958164.png)

![Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate](/img/structure/B2958166.png)